4-Bromo-1-chloro-5-fluoroisoquinoline
Overview
Description
4-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 4-Bromo-1-chloro-5-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of isoquinoline derivatives under controlled conditions. For instance, bromination, chlorination, and fluorination reactions are carried out sequentially to introduce the respective halogen atoms at specific positions on the isoquinoline ring. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-Bromo-1-chloro-5-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with amines, thiols, or other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to yield partially or fully hydrogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-chloro-5-fluoroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-5-fluoroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. Its halogen atoms may play a role in binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Bromo-1-chloro-5-fluoroisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:
- 4-Bromo-1-chloroisoquinoline
- 4-Bromo-5-fluoroisoquinoline
- 1-Chloro-5-fluoroisoquinoline
These compounds share similar structural features but differ in the number and position of halogen atoms. The presence of multiple halogens in this compound makes it unique and potentially more versatile in chemical reactions and applications .
Properties
IUPAC Name |
4-bromo-1-chloro-5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKMWZMOPEMMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.